

4-Fluoro-2-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzaldehyde

Cat. No.: B041509

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features—a reactive aldehyde group, a methoxy substituent, and a fluorine atom—impart desirable physicochemical properties to target molecules, making it an attractive starting material for the synthesis of a wide array of complex organic compounds. This guide provides a comprehensive overview of the applications of **4-Fluoro-2-methoxybenzaldehyde** in the synthesis of bioactive molecules, particularly in the realm of drug discovery, supported by detailed experimental protocols and quantitative data.

Chemical Properties and Reactivity

4-Fluoro-2-methoxybenzaldehyde (CAS No. 450-83-9) is a crystalline solid with a molecular weight of 154.14 g/mol. The presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing fluorine atom at the para position to the aldehyde functionality modulates the reactivity of the aromatic ring and the carbonyl group. This substitution pattern influences the regioselectivity of further chemical transformations and can enhance the metabolic stability and binding affinity of the resulting pharmaceutical compounds.

Property	Value
CAS Number	450-83-9
Molecular Formula	C ₈ H ₇ FO ₂
Molecular Weight	154.14 g/mol
Appearance	White to pale cream crystals or powder
Melting Point	58.5-64.5 °C

Applications in the Synthesis of Bioactive Molecules

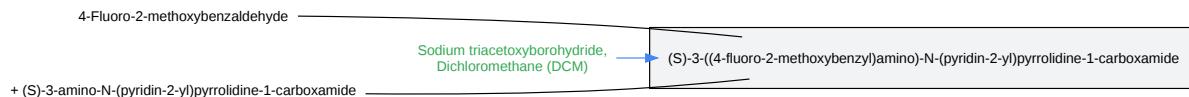
The strategic placement of the fluoro and methoxy groups makes **4-Fluoro-2-methoxybenzaldehyde** a valuable precursor in the synthesis of various heterocyclic compounds and other pharmacologically active agents. Its utility has been notably demonstrated in the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of other diseases.

Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.^[1] The development of selective GSK-3 inhibitors is therefore a significant area of research in medicinal chemistry.^{[2][3]} **4-Fluoro-2-methoxybenzaldehyde** has been utilized as a key starting material in the synthesis of potent GSK-3 inhibitors.

A patented synthetic route describes the reaction of **4-Fluoro-2-methoxybenzaldehyde** with (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide to yield an intermediate that is further elaborated to a GSK-3 inhibitor.

Reaction Scheme:



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A representative reaction scheme for the synthesis of a GSK-3 inhibitor precursor.

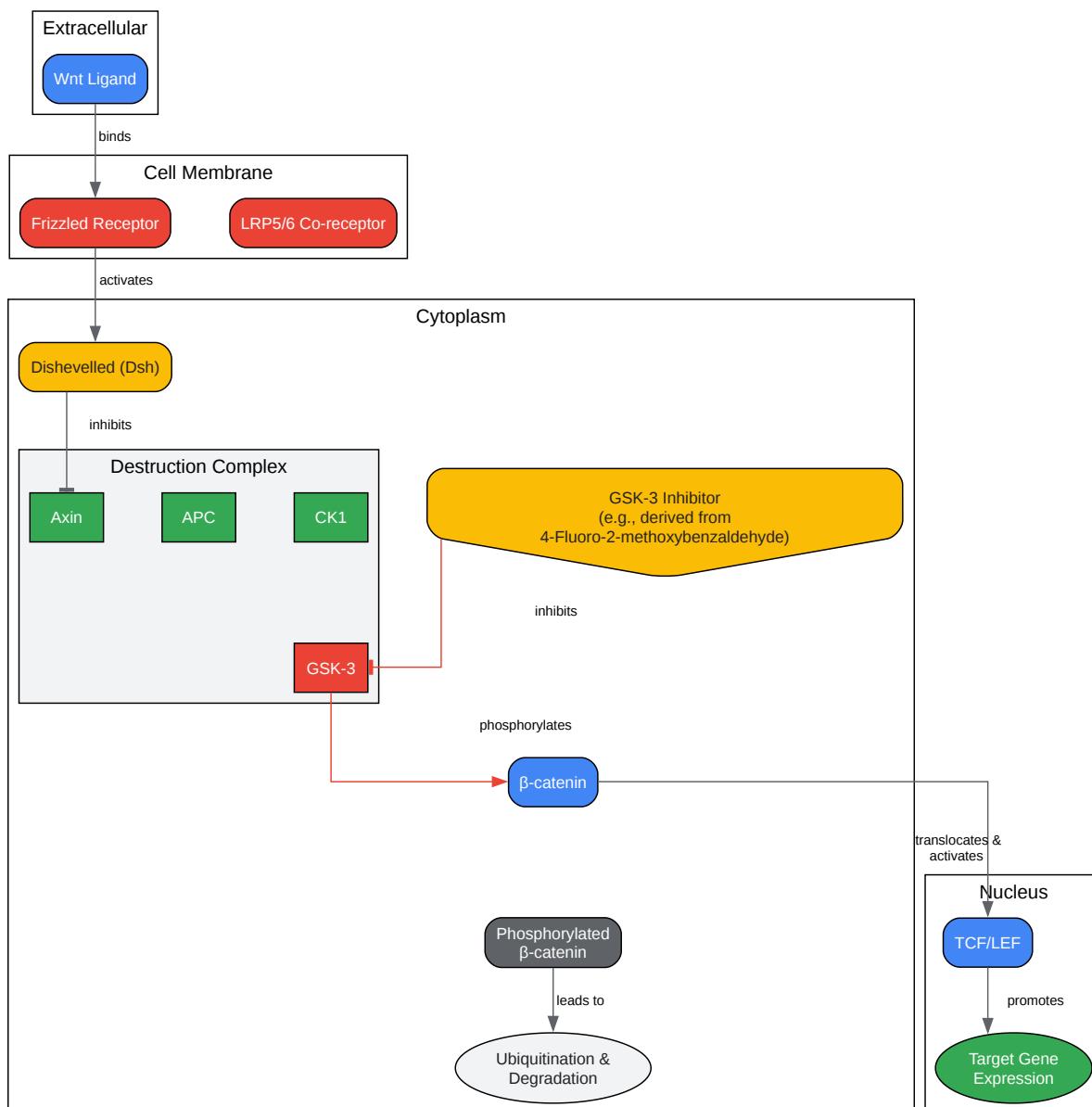
Procedure:

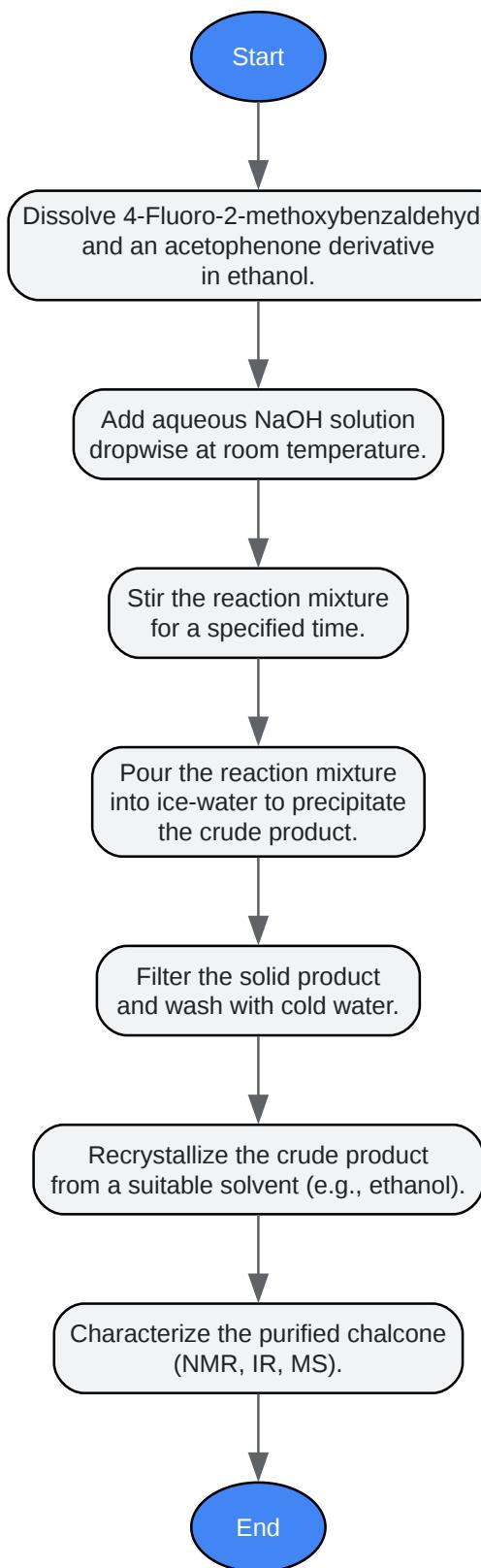
A solution of **4-Fluoro-2-methoxybenzaldehyde** (1.19 g, 7.72 mmol) and (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide (1.5 g, 7.27 mmol) in dichloromethane (DCM, 50 mL) was stirred at room temperature for 2 hours. Sodium triacetoxyborohydride (2.31 g, 10.91 mmol) was then added, and the reaction mixture was stirred at room temperature overnight. The reaction was quenched with a saturated aqueous solution of sodium bicarbonate (50 mL) and extracted with DCM (2 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with 0-10% methanol in DCM) to afford the desired product as a white solid.

Reactant	Molecular Weight (g/mol)	Moles (mmol)	Mass/Volume
4-Fluoro-2-methoxybenzaldehyde	154.14	7.72	1.19 g
(S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide	206.24	7.27	1.5 g
Sodium triacetoxyborohydride	211.94	10.91	2.31 g
Dichloromethane (DCM)	-	-	50 mL
Product Yield	-	-	1.9 g (73%)

Role in Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

The inhibition of GSK-3 is a key therapeutic strategy. The following diagram illustrates a simplified representation of the GSK-3 signaling pathway and the point of intervention by inhibitors.



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